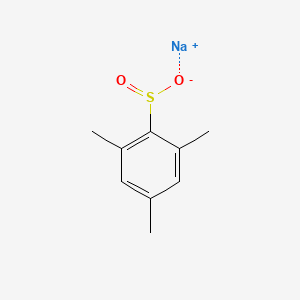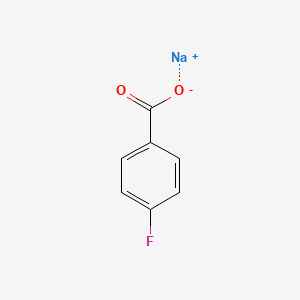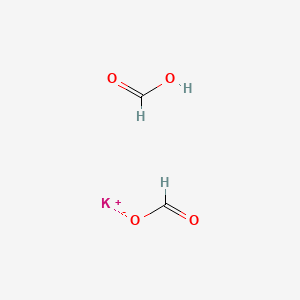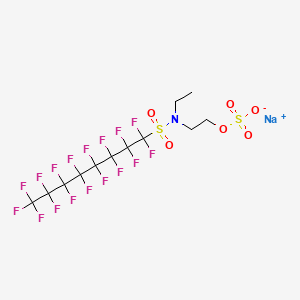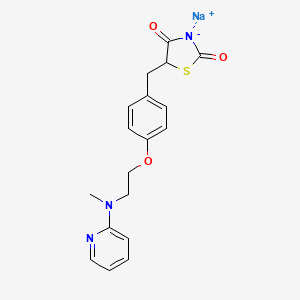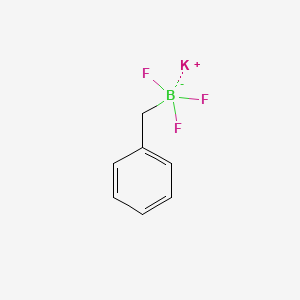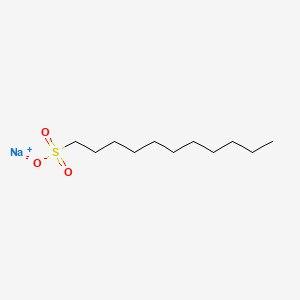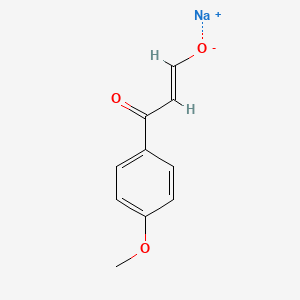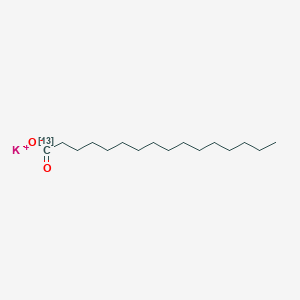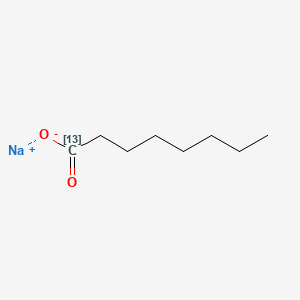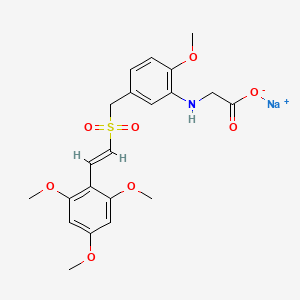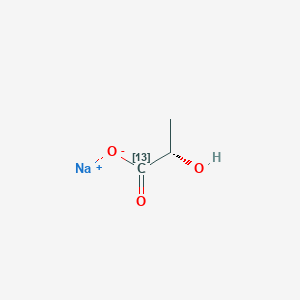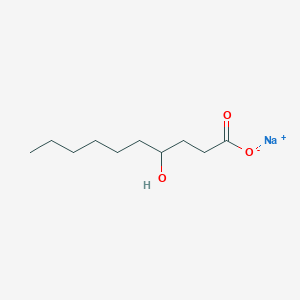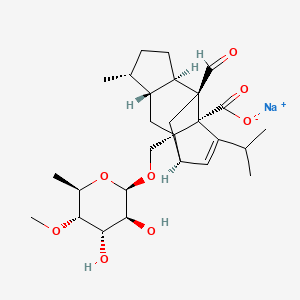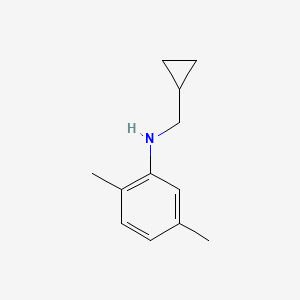
N-(Cyclopropylmethyl)-2,5-dimethylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Cyclopropylmethyl)-2,5-dimethylaniline: is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a cyclopropylmethyl group attached to the nitrogen atom of the aniline ring, with two methyl groups substituted at the 2 and 5 positions of the aromatic ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Hydrogenation Method: One common method for preparing N-(Cyclopropylmethyl)-2,5-dimethylaniline involves the hydrogenation of a precursor compound in the presence of cyclopropyl formaldehyde, an acid, and a catalyst.
Cyclopropylation Method: Another approach involves the reaction of bromomethyl cyclopropane with 2,5-dimethylaniline.
Industrial Production Methods: Industrial production typically employs the hydrogenation method due to its efficiency and scalability. The process involves the use of continuous flow reactors to enhance reaction throughput and yield .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: N-(Cyclopropylmethyl)-2,5-dimethylaniline can undergo oxidation reactions, leading to the formation of corresponding quinone derivatives.
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Halogenating agents like bromine and chlorinating agents are used for electrophilic substitution reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated aniline derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-(Cyclopropylmethyl)-2,5-dimethylaniline is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties .
Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of novel therapeutic agents .
Industry: In the materials science field, this compound is used in the development of advanced polymers and coatings .
Wirkmechanismus
The mechanism by which N-(Cyclopropylmethyl)-2,5-dimethylaniline exerts its effects involves interactions with specific molecular targets. The cyclopropylmethyl group enhances the compound’s binding affinity to certain receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
N-(Cyclopropylmethyl)-2,5-dimethylaniline vs. N-(Cyclopropylmethyl)-2,4-dimethylaniline: The position of the methyl groups on the aromatic ring can significantly influence the compound’s chemical and biological properties.
This compound vs. N-(Cyclopropylmethyl)-3,5-dimethylaniline:
Uniqueness: this compound is unique due to the specific positioning of the cyclopropylmethyl group and the methyl groups on the aromatic ring, which confer distinct chemical and biological properties compared to other aniline derivatives .
Eigenschaften
IUPAC Name |
N-(cyclopropylmethyl)-2,5-dimethylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-9-3-4-10(2)12(7-9)13-8-11-5-6-11/h3-4,7,11,13H,5-6,8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVDIVBLXWFNRNA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NCC2CC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60635973 |
Source


|
| Record name | N-(Cyclopropylmethyl)-2,5-dimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60635973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
356539-50-9 |
Source


|
| Record name | N-(Cyclopropylmethyl)-2,5-dimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60635973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
